molecular formula C2H5BF3K B1343603 Potassium ethyltrifluoroborate CAS No. 44248-07-9

Potassium ethyltrifluoroborate

Cat. No. B1343603
CAS RN: 44248-07-9
M. Wt: 135.97 g/mol
InChI Key: GIIPADVFWNGSKY-UHFFFAOYSA-N
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Description

Potassium ethyltrifluoroborate is a chemical compound with the empirical formula C2H5BF3K . It has a molecular weight of 135.97 . This compound is used as a substrate in Suzuki–Miyaura coupling reactions with alkenyl bromides to produce alkene derivatives .


Synthesis Analysis

Potassium ethyltrifluoroborate can be synthesized through various methods. One method involves the decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . Potassium halomethyltrifluoroborates can be prepared via an in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .


Molecular Structure Analysis

The molecular structure of potassium ethyltrifluoroborate can be represented by the SMILES string [K+].CCB-(F)F and the InChI string 1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1 .


Chemical Reactions Analysis

Potassium ethyltrifluoroborate is known to participate in various chemical reactions. It can be used as a reagent in the Suzuki–Miyaura coupling reaction with alkenyl bromides to produce alkene derivatives . More details about its chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

Potassium ethyltrifluoroborate is a solid with a melting point range of 80-84 °C . It does not have a specified flash point .

Scientific Research Applications

Organometallic Compounds

Potassium ethyltrifluoroborate is classified as an organometallic compound . These compounds are used in research and industrial chemical reactions, as they can act as catalysts, initiate polymerization reactions, and facilitate the synthesis of new compounds.

Suzuki–Miyaura Coupling Reactions

One of the most significant applications of Potassium ethyltrifluoroborate is in Suzuki–Miyaura coupling reactions . In these reactions, it serves as a substrate with alkenyl bromides to produce alkene derivatives . This process is widely used in organic chemistry for the synthesis of biaryl compounds, which are common structures in pharmaceuticals and organic materials.

Synthesis of Organo-Metalloid Compounds

Potassium ethyltrifluoroborate is used in the synthesis of organo-metalloid compounds . These compounds have applications in various fields, including medicinal chemistry, materials science, and catalysis.

Safety and Hazards

Potassium ethyltrifluoroborate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation when handling it .

properties

IUPAC Name

potassium;ethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIPADVFWNGSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635436
Record name Potassium ethyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

44248-07-9, 882871-21-8
Record name Potassium ethyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium ethyltrifluoroboranuide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Potassium Ethyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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